[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine
Overview
Description
[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine: is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its structure consists of a fluoropyridine moiety attached to a piperidine ring, which is further linked to a methanamine group. This compound is known for its diverse applications in scientific research due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoropyridine-4-carboxylic acid with piperidine under specific conditions to form the intermediate product. This intermediate is then reacted with methanamine to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its structure allows it to bind to specific proteins or enzymes, making it useful in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- [1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine
- [1-(3-Fluoropyridine-4-carbonyl)piperidin-2-yl]methanamine
- [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]ethanamine
Uniqueness: Compared to similar compounds, [1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine stands out due to its specific substitution pattern and the presence of the fluorine atom on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-7-15-4-3-10(11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOCILHCQGKXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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